4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide
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Overview
Description
4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H11ClN2O2 and a molecular weight of 274.709 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-hydroxybenzaldehyde . The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized to obtain pure 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced hydrazones. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in chromatin remodeling and gene expression . By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to chelate iron can disrupt iron metabolism, further contributing to its anticancer effects .
Comparison with Similar Compounds
4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: This compound also exhibits anticancer properties and acts as an LSD1 inhibitor.
4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: Known for its biological activities and potential therapeutic applications.
4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Another derivative with similar chemical properties and applications.
The uniqueness of 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide lies in its specific substitution pattern and the resulting biological activities. Its combination of chlorine and hydroxyl groups contributes to its distinct chemical reactivity and potential therapeutic effects .
Properties
CAS No. |
303063-99-2 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(19)17-16-9-10-1-7-13(18)8-2-10/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
LTZJBNXDRVGSJU-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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